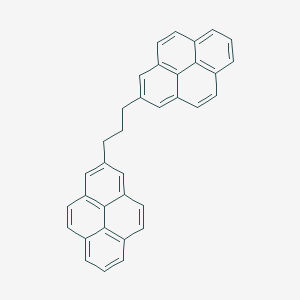

1,3-Di-(2-pyrenyl)propane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-pyren-2-ylpropyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H24/c1(4-22-18-28-14-10-24-6-2-7-25-11-15-29(19-22)34(28)32(24)25)5-23-20-30-16-12-26-8-3-9-27-13-17-31(21-23)35(30)33(26)27/h2-3,6-21H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBVSYFFOLHMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CCCC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913984 | |

| Record name | 2,2'-(Propane-1,3-diyl)dipyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97325-55-8 | |

| Record name | 1,3-Di-(2-pyrenyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097325558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(Propane-1,3-diyl)dipyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Di-(2-pyrenyl)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-(2-pyrenyl)propane is a fluorescent probe widely utilized in biophysical and materials science research. Its unique photophysical properties, particularly its propensity for intramolecular excimer formation, make it an invaluable tool for investigating the microenvironment of various systems, including the fluidity of cell membranes and the polarity of polymer matrices. This technical guide provides a comprehensive overview of the core chemical and photophysical properties of this compound, detailed experimental protocols for its use, and a discussion of the principles behind its application.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its handling, dissolution in appropriate solvents, and application in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₂₄ | [1] |

| Molecular Weight | 444.57 g/mol | [2] |

| CAS Number | 61549-24-4, 97325-55-8 | [3][4] |

| Melting Point | 224 °C | [3] |

| Boiling Point | 668.7 °C at 760 mmHg | [3] |

| Density | 1.29 g/cm³ | [3] |

Spectral Properties and the Principle of Excimer Formation

The utility of this compound as a probe is rooted in its fluorescence characteristics. A key feature is the formation of an "excimer," an excited-state dimer that forms when an excited pyrene (B120774) moiety interacts with a ground-state pyrene moiety within the same molecule. This intramolecular interaction is highly dependent on the conformation of the propane (B168953) linker, which in turn is influenced by the viscosity and polarity of the surrounding environment.

In a low-viscosity environment, the propane chain is flexible, allowing the two pyrene rings to come into close proximity, leading to the formation of the excimer, which fluoresces at a longer wavelength (red-shifted) compared to the monomer. In a high-viscosity environment, the conformational flexibility is restricted, hindering excimer formation and resulting in dominant monomer fluorescence at a shorter wavelength. The ratio of the excimer to monomer fluorescence intensity (I'/I) is therefore a sensitive measure of the micro-viscosity of the probe's immediate surroundings.

| Spectral Property | Wavelength (nm) | Notes |

| Monomer Absorption (Approx.) | ~345 nm | The absorption spectrum is characteristic of the pyrene chromophore. |

| Monomer Emission (Approx.) | 375-400 nm | Exhibits characteristic vibronic fine structure. |

| Excimer Emission (Approx.) | ~470 nm | Broad and structureless band. |

Synthesis and Purification

Purification of Pyrene Derivatives by Column Chromatography

Purification of pyrene derivatives is crucial to remove unreacted starting materials and byproducts that may interfere with fluorescence measurements. Column chromatography is a common and effective method.

Experimental Protocol:

-

Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane or ethyl acetate). The optimal solvent system needs to be determined empirically, often guided by thin-layer chromatography (TLC).

-

Fraction Collection: Collect the eluting solvent in fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Application in Membrane Fluidity Studies

This compound is a powerful tool for assessing the fluidity of biological membranes. The probe partitions into the hydrophobic core of the lipid bilayer, and its conformational freedom is dictated by the packing of the lipid acyl chains.

Experimental Protocol for Measuring Membrane Fluidity:

-

Probe Incorporation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

-

Add the stock solution to a suspension of cells or liposomes to achieve the desired final probe concentration (typically in the micromolar range).

-

Incubate the mixture for a sufficient time (e.g., 1 hour at 25°C in the dark) to allow the probe to incorporate into the membranes.

-

-

Sample Preparation for Measurement:

-

For cell suspensions, wash the cells to remove unincorporated probe.

-

Resuspend the cells or dilute the liposome (B1194612) suspension in a suitable buffer.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer equipped with a thermostatted cuvette holder.

-

Set the excitation wavelength to approximately 345 nm.

-

Record the emission spectrum from approximately 360 nm to 600 nm.

-

Identify the monomer emission peak (around 375-400 nm) and the excimer emission peak (around 470 nm).

-

-

Data Analysis:

-

Determine the fluorescence intensity of the monomer (I_monomer) and the excimer (I_excimer).

-

Calculate the ratio of excimer to monomer fluorescence intensity (I_excimer / I_monomer). This ratio is directly related to the membrane fluidity; a higher ratio indicates higher fluidity.

-

Data Analysis and Interpretation

The ratio of excimer to monomer fluorescence intensity (I'/I) provides a ratiometric readout of membrane fluidity, which has the advantage of being independent of the probe concentration and fluctuations in lamp intensity. An increase in the I'/I ratio corresponds to a decrease in micro-viscosity (higher fluidity), while a decrease in the ratio indicates an increase in micro-viscosity (lower fluidity). This relationship can be calibrated using solvents of known viscosity to obtain quantitative viscosity values.

Visualizations

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Di-(2-pyrenyl)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-di-(2-pyrenyl)propane, a fluorescent probe of significant interest for studying membrane fluidity and other biological phenomena. The document details a plausible multi-step synthetic route, commencing with the bromination of pyrene (B120774), followed by the formation of a Grignard reagent and its subsequent coupling with 1,3-dibromopropane (B121459). Furthermore, this guide outlines the key characterization techniques, including Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy, which are essential for verifying the structure and purity of the synthesized compound. Detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams are provided to assist researchers in the successful preparation and analysis of this compound.

Introduction

This compound is a valuable fluorescent molecule utilized in various scientific disciplines, particularly in the study of biological membranes.[1][2] Its unique photophysical properties, specifically its ability to form intramolecular excimers, make it a sensitive probe for monitoring changes in the microenvironment, such as viscosity and polarity. The propane (B168953) linker between the two pyrene moieties allows for the necessary conformational flexibility for the pyrene rings to interact and form an excimer, a transient excited-state dimer. The ratio of monomer to excimer fluorescence intensity is a key parameter that provides insights into the fluidity of the surrounding medium.[1][2]

This guide presents a detailed methodology for the synthesis and characterization of this compound, aimed at providing researchers with the necessary information to produce and validate this important research tool.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, which is outlined below. The overall synthetic workflow is depicted in the following diagram.

Figure 1: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Bromopyrene

The first step involves the selective bromination of pyrene at the 2-position. While direct bromination of pyrene typically yields 1-bromopyrene, the synthesis of 2-bromopyrene can be achieved through a diazotization reaction of 2-aminopyrene.

Experimental Protocol:

-

Diazotization of 2-Aminopyrene: In a suitable reaction vessel, dissolve 1-amino-2-bromopyrene in a sulfuric acid solution. Cool the solution to 0-5 °C. While maintaining the temperature, slowly add an aqueous solution of sodium nitrite (B80452) to form the diazonium salt.

-

Deamination: In a separate flask, prepare a solution of hypophosphorous acid and cool it to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the hypophosphorous acid solution. The reaction is typically stirred at this temperature for a specified period to ensure complete deamination.

-

Work-up and Purification: After the reaction is complete, the crude 2-bromopyrene can be isolated by filtration. The crude product is then purified, for example, by recrystallization from a suitable solvent like ethyl acetate (B1210297) to yield the pure 2-bromopyrene.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 1-Amino-2-bromopyrene | 1 equivalent | Starting material |

| Sulfuric acid | 1.25-2 equivalents | Solvent for diazotization |

| Sodium nitrite | 1-1.5 equivalents | Diazotizing agent |

| Hypophosphorous acid | 3.5-4.5 equivalents | Reducing agent for deamination |

| Temperature | 0-5 °C | Critical for diazonium salt stability |

Table 1: Key reagents and conditions for the synthesis of 2-bromopyrene.

Step 2: Formation of 2-Pyrenylmagnesium Bromide (Grignard Reagent)

The next step is the formation of the Grignard reagent from 2-bromopyrene. This is a standard organometallic reaction that requires anhydrous conditions.

Experimental Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Magnesium Activation: Place magnesium turnings in the flask. A small crystal of iodine can be added to activate the magnesium surface.

-

Reaction Initiation: Add a small amount of a solution of 2-bromopyrene in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium turnings. The reaction is initiated by gentle warming.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining solution of 2-bromopyrene dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for a period to ensure complete formation of the Grignard reagent.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 2-Bromopyrene | 1 equivalent | Starting material |

| Magnesium turnings | 1.2-1.5 equivalents | Forms the Grignard reagent |

| Anhydrous THF | - | Anhydrous solvent is crucial |

| Iodine | Catalytic amount | Activates magnesium |

| Temperature | Reflux | To ensure reaction completion |

Table 2: Key reagents and conditions for the formation of 2-pyrenylmagnesium bromide.

Step 3: Coupling with 1,3-Dibromopropane

The final step in the synthesis is the coupling of the Grignard reagent with 1,3-dibromopropane to form the desired product.

Experimental Protocol:

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Coupling Reaction: Slowly add a solution of 1,3-dibromopropane in anhydrous THF to the Grignard reagent solution.

-

Reaction Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/dichloromethane gradient) to yield pure this compound.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 2-Pyrenylmagnesium bromide | 2.2 equivalents | Nucleophile |

| 1,3-Dibromopropane | 1 equivalent | Electrophile |

| Anhydrous THF | - | Anhydrous solvent is crucial |

| Saturated NH4Cl (aq) | - | Quenching agent |

| Column Chromatography | Silica gel, Hexane/DCM | Purification method |

Table 3: Key reagents and conditions for the coupling reaction.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are NMR and fluorescence spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The expected chemical shifts are based on the known spectra of pyrene and the influence of the propyl linker.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Expected Spectroscopic Data:

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrene aromatic protons | 7.8 - 8.5 | m | 18H |

| -CH₂- (alpha to pyrene) | ~3.0 - 3.5 | t | 4H |

| -CH₂- (beta to pyrene) | ~2.0 - 2.5 | p | 2H |

Table 4: Predicted ¹H NMR data for this compound.

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Pyrene aromatic carbons | 120 - 135 |

| -CH₂- (alpha to pyrene) | ~35 - 40 |

| -CH₂- (beta to pyrene) | ~30 - 35 |

Table 5: Predicted ¹³C NMR data for this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a key technique to characterize this compound due to its distinctive monomer and excimer emission.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., cyclohexane (B81311) or ethanol).

-

Excitation and Emission Spectra: Record the fluorescence excitation and emission spectra using a spectrofluorometer. The excitation spectrum should resemble the absorption spectrum. The emission spectrum will show contributions from both the monomer and the excimer.

Expected Fluorescence Data:

| Parameter | Expected Wavelength (nm) | Notes |

| Monomer Emission | ~375 - 400 | Characteristic of isolated pyrene moieties. |

| Excimer Emission | ~450 - 500 | Broad, structureless band resulting from intramolecular pyrene-pyrene interaction. |

| Excitation Wavelength | ~345 | Corresponds to the absorption maximum of the pyrene chromophore. |

Table 6: Expected fluorescence data for this compound.

The workflow for the characterization process is illustrated below.

Figure 2: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established organic chemistry principles, offers a reliable method for obtaining this valuable fluorescent probe. The outlined characterization protocols are crucial for ensuring the structural integrity and purity of the final product, which is paramount for its application in sensitive biophysical and biomedical research. By following the methodologies described herein, researchers can confidently prepare and validate this compound for their specific research needs.

References

An In-depth Technical Guide to the Photophysical Properties of 1,3-Di-(2-pyrenyl)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-(2-pyrenyl)propane (2Py2Py) is a bichromophoric fluorescent probe renowned for its propensity to form an intramolecular excimer. This property makes it a sensitive tool for investigating the microenvironment in various chemical and biological systems. The formation of the excimer, an excited-state dimer, is highly dependent on the molecule's conformation, which in turn is influenced by factors such as solvent polarity, viscosity, and temperature. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and logical diagrams to illustrate key processes. This molecule is a fluorescent indicator that can be used to monitor the fluidity of bacterial membrane lipids through intramolecular excimerization and shows temperature dependence in its fluorescence lifetime distributions.[1][2]

Core Photophysical Properties

The photophysical behavior of this compound is dominated by the dynamic equilibrium between its locally excited (monomer) state and a lower-energy intramolecular excimer state. Upon excitation of one of the pyrene (B120774) moieties, the molecule can either relax via fluorescence from the monomer state or, if the propane (B168953) linker allows the two pyrene rings to adopt a co-planar "sandwich" conformation, form an excimer which then fluoresces at a longer, red-shifted wavelength.

Data Presentation

The following tables summarize the key quantitative photophysical data for this compound. These values can vary depending on the solvent and temperature.

| Property | Monomer | Excimer |

| Absorption Maximum (λabs) | ~345 nm | Does not absorb directly |

| Emission Maximum (λem) | ~375 nm and ~395 nm (vibronic fine structure) | ~480 nm (broad, structureless) |

| Fluorescence Lifetime (τ) | Varies (e.g., can be in the order of 100s of ns in the absence of quenching) | Varies (e.g., can be in the order of tens of ns) |

| Fluorescence Quantum Yield (Φ) | Dependent on excimer formation efficiency | Dependent on monomer-excimer kinetics |

Note: The exact values for fluorescence lifetime and quantum yield are highly sensitive to the experimental conditions, particularly the solvent environment and the presence of quenchers. The kinetics of excimer formation in dipyrenylalkanes have been studied in a range of solvents, and for 1,3-bis(1-pyrenyl)propane, the results suggest the presence of two initial conformations that form the excimer at different average rates upon excitation.[3]

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires careful experimental design and execution. Below are detailed methodologies for key experiments.

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission spectra of the monomer and excimer forms of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity, spectroscopy-grade solvent (e.g., cyclohexane, THF, or ethanol) at a concentration of approximately 1 mM.

-

Prepare a series of dilutions from the stock solution to create working solutions with concentrations ranging from 1 µM to 50 µM. The low concentration range will favor monomer emission, while higher concentrations will promote intramolecular excimer formation.

-

Transfer the solutions to clean quartz cuvettes with a 1 cm path length.

-

-

Instrumentation and Measurement:

-

Use a calibrated spectrofluorometer.

-

Set the excitation wavelength to the absorption maximum of the pyrene monomer (approximately 345 nm).

-

Record the emission spectra from 350 nm to 650 nm.

-

Acquire spectra for all concentrations to observe the relative increase of the excimer band around 480 nm with increasing concentration.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetimes of the monomer and excimer species.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 10 µM) of this compound in the desired solvent. Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which is a known quencher of pyrene fluorescence.

-

Seal the cuvette to prevent re-oxygenation.

-

-

Instrumentation and Measurement (Time-Correlated Single Photon Counting - TCSPC):

-

Use a TCSPC system equipped with a pulsed light source (e.g., a laser diode or a pulsed lamp) with an excitation wavelength around 340-350 nm.

-

Collect the fluorescence decay at the emission maximum of the monomer (e.g., 375 nm) and the excimer (e.g., 480 nm).

-

Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Analyze the decay curves using appropriate fitting models (e.g., multi-exponential decay) to extract the fluorescence lifetimes of the monomer and excimer. The monomer decay is often complex due to the depopulation channel leading to excimer formation.

-

Fluorescence Quantum Yield Determination

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Reference Standard Selection:

-

Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission properties that overlap with the sample. A common standard for the UV-Vis region is quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (Φ = 0.54).

-

-

Sample and Standard Preparation:

-

Prepare a series of solutions of both the this compound sample and the reference standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Measurement:

-

Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Calculation:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φsample) using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Mandatory Visualizations

Intramolecular Excimer Formation Pathway

Caption: The Jablonski diagram illustrating the photophysical pathways for this compound, including monomer fluorescence and intramolecular excimer formation.

Experimental Workflow for Photophysical Characterization

Caption: A flowchart outlining the key steps in the experimental characterization of the photophysical properties of a fluorescent probe like this compound.

References

Solubility Profile of 1,3-Di-(2-pyrenyl)propane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility of 1,3-Di-(2-pyrenyl)propane in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and furnishes a comprehensive, generalized experimental protocol for determining precise solubility parameters in a laboratory setting.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is crucial in various scientific and industrial applications, including chemical synthesis, purification, and formulation of pharmaceuticals. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its large polycyclic aromatic hydrocarbon structure, is inherently nonpolar and hydrophobic.

Qualitative Solubility Data

Based on available technical data, this compound is described as being highly soluble in several common organic solvents. This high solubility is consistent with its hydrophobic and nonpolar chemical structure. The qualitative solubility is summarized in the table below.

| Solvent | Chemical Formula | Polarity | Reported Solubility |

| Chloroform | CHCl₃ | Polar aprotic | Highly Soluble[1] |

| Ethanol | C₂H₅OH | Polar protic | Highly Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Highly Soluble[1] |

| Benzene | C₆H₆ | Nonpolar | Highly Soluble[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following methodology outlines a common and reliable approach for determining the solubility of an organic compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature.

-

Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to rest in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter.

-

Dilute the collected supernatant with a known volume of the solvent in a volumetric flask to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

An In-depth Technical Guide to CAS 97325-55-8: 1,3-Di-(2-pyrenyl)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental considerations for CAS number 97325-55-8, identified as 1,3-Di-(2-pyrenyl)propane. This compound is a fluorescent indicator primarily utilized in the study of membrane fluidity through the phenomenon of intramolecular excimer formation. This document consolidates available data on its photophysical characteristics, solubility, and safety, and provides a foundational experimental protocol for its use in membrane research. Additionally, a logical workflow for membrane fluidity studies using this probe is presented in a visual format.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon characterized by two pyrene (B120774) moieties linked by a propane (B168953) chain. This structure allows for the formation of an intramolecular excimer upon fluorescence excitation, a key feature for its application as a molecular probe.

| Property | Value | Reference(s) |

| CAS Number | 97325-55-8 | [1] |

| IUPAC Name | 2-(3-pyren-2-ylpropyl)pyrene | [1] |

| Alternate Names | 2,2'-(1,3-Propanediyl)bis-pyrene, 2Py(3)2Py | [2] |

| Molecular Formula | C₃₅H₂₄ | [3] |

| Molecular Weight | 444.57 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | Not explicitly available, but a related isomer, 1,3-Di-(1-pyrenyl)propane, has a melting point of 224°C. | [4] |

| Solubility | Described as hydrophobic and highly soluble in organic solvents such as chloroform, ethanol, ether, and benzene. Quantitative data is not readily available. | |

| Storage | Store at < -15°C |

Photophysical Properties

The fluorescence of this compound is central to its utility. In a non-viscous environment or when the pyrene moieties are distant, it exhibits monomer fluorescence. In a more viscous environment, such as within a lipid bilayer, the propane linker allows the two pyrene rings to come into close proximity upon excitation, leading to the formation of an "excited dimer" or excimer, which fluoresces at a longer wavelength. The ratio of the excimer fluorescence intensity to the monomer fluorescence intensity (Ie/Im) is a sensitive indicator of the local microviscosity or fluidity of the environment.

| Parameter | Monomer | Excimer | Reference(s) |

| Excitation Wavelength | ~350 nm | ~350 nm | [5] |

| Emission Wavelength | ~400 nm | ~470 nm | [5] |

| Fluorescence Lifetime | Dependent on environment and quenching | Dependent on environment and quenching | [6] |

| Quantum Yield | Data not specifically available | Data not specifically available |

Experimental Protocols: Membrane Fluidity Measurement

The following is a generalized protocol for utilizing this compound to assess membrane fluidity in liposomes or cell membranes. This protocol is based on established methods for similar pyrene-based probes.[5]

3.1. Materials

-

This compound (CAS 97325-55-8)

-

Ethanol or other suitable organic solvent for stock solution

-

Liposomes or cell suspension

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Fluorescence spectrophotometer or microplate reader with excitation and emission wavelength capabilities for pyrene.

3.2. Stock Solution Preparation

-

Prepare a stock solution of this compound in a high-purity organic solvent (e.g., ethanol) at a concentration of 1-5 mM.

-

Store the stock solution protected from light at -20°C.

3.3. Labeling of Membranes

-

Dilute the this compound stock solution into the buffer containing the liposomes or cells to achieve a final probe concentration in the low micromolar range (e.g., 1-10 µM). The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid perturbing the membrane structure.

-

Incubate the sample at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 30-60 minutes) to allow for the incorporation of the probe into the membranes. This incubation should be performed in the dark.

3.4. Fluorescence Measurement

-

Set the excitation wavelength of the fluorometer to approximately 350 nm.[5]

-

Record the fluorescence emission spectrum from approximately 370 nm to 600 nm.

-

Identify the peak intensity of the monomer emission (Im) at around 400 nm and the peak intensity of the excimer emission (Ie) at around 470 nm.[5]

3.5. Data Analysis

-

Calculate the ratio of the excimer to monomer fluorescence intensity (Ie/Im).

-

An increase in the Ie/Im ratio corresponds to a decrease in membrane fluidity (increased microviscosity), as the formation of the excimer is favored in a more restricted environment. Conversely, a decrease in the Ie/Im ratio indicates an increase in membrane fluidity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting a membrane fluidity assay using this compound.

Mechanism of Action: Intramolecular Excimer Formation

The functionality of this compound as a membrane fluidity probe is based on the photophysical process of intramolecular excimer formation. The following diagram illustrates this principle.

Safety and Toxicology

Specific toxicological data for this compound (CAS 97325-55-8) is not extensively documented. However, as a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH), it should be handled with care. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated area. For detailed safety information, it is advisable to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis

Conclusion

This compound is a valuable tool for researchers in biophysics, cell biology, and drug development for the investigation of membrane properties. Its utility is derived from the sensitivity of its intramolecular excimer formation to the microviscosity of its environment. While specific quantitative photophysical and toxicological data are limited, the principles of its application are well-understood. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective use of this fluorescent probe in laboratory settings. Further research to fully characterize its photophysical properties and toxicological profile would be beneficial to the scientific community.

References

- 1. This compound | C35H24 | CID 126662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 61549-24-4 [chemicalbook.com]

- 4. This compound | CAS#:61549-24-4 | Chemsrc [chemsrc.com]

- 5. content.abcam.com [content.abcam.com]

- 6. Fluorescence Quenching of Dipyrenylalkanes by an Electron/Charge Acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]

2,2'-(1,3-Propanediyl)bis-pyrene basic information

An In-depth Technical Guide to 2,2'-(1,3-Propanediyl)bis-pyrene

Core Introduction

2,2'-(1,3-Propanediyl)bis-pyrene is a bichromophoric system where two pyrene (B120774) moieties are linked by a flexible three-carbon (propane) chain. This molecule is of significant interest to researchers in materials science, photochemistry, and biomedical sensing due to the unique photophysical properties of pyrene, particularly its ability to form an "excimer" (excited state dimer). The propane (B168953) linker allows the two pyrene units to adopt a co-facial arrangement, which is a prerequisite for intramolecular excimer formation upon photoexcitation. This excimer emission is characterized by a broad, structureless, and red-shifted band compared to the structured monomer emission, making it a sensitive probe for its local environment.

Physicochemical and Photophysical Properties

The properties of 2,2'-(1,3-Propanediyl)bis-pyrene are largely dictated by the individual pyrene units and their interaction, which is facilitated by the propane linker. Pyrene itself is a polycyclic aromatic hydrocarbon known for its strong UV-Vis absorbance and high fluorescence quantum yield. The photophysical behavior of bis-pyrene compounds is highly dependent on the solvent and the flexibility of the linker.

Quantitative data for closely related bis-pyrene compounds are summarized in the table below. These values provide an estimate of the expected photophysical parameters for 2,2'-(1,3-Propanediyl)bis-pyrene.

| Property | Value | Solvent | Notes |

| Monomer Emission | ~375-400 nm | Cyclohexane | Characterized by a structured emission spectrum with multiple vibronic bands. The ratio of the intensities of these bands is sensitive to the polarity of the microenvironment. |

| Excimer Emission | ~470-500 nm | Cyclohexane | A broad, structureless band resulting from the formation of an excited-state dimer between the two pyrene moieties. The intensity of this band is dependent on the concentration and solvent viscosity. |

| Fluorescence Lifetime (Monomer) | Can be in the range of tens to hundreds of nanoseconds in deoxygenated solutions. For example, some 2-substituted pyrene derivatives have lifetimes of 50-80 ns. | Various | The lifetime is sensitive to quenchers, such as molecular oxygen. |

| Fluorescence Lifetime (Excimer) | Typically shorter than the monomer lifetime. For instance, the pyrene excimer lifetime in close proximity to silver island films was measured to be 3.64 ns. | Cyclohexane | The decay of the excimer is related to both radiative and non-radiative processes. |

| Fluorescence Quantum Yield | High for the pyrene monomer (e.g., 0.32 in cyclohexane). The overall quantum yield of the system will be a composite of monomer and excimer emission. | Cyclohexane | Can be influenced by the substitution on the pyrene ring. |

Experimental Protocols

Synthesis of Bis-pyrene Derivatives

General Protocol for Synthesis of a Bis-pyrene Compound (Illustrative Example):

-

Preparation of Pyrene Precursor: A suitable 2-substituted pyrene, such as 2-lithiopyrene or a 2-halopyrene, would be prepared. 1-bromopyrene (B33193) is a common starting material for many pyrene derivatives.

-

Coupling Reaction: The pyrene precursor would then be reacted with a 1,3-dihalopropane (e.g., 1,3-dibromopropane) in an appropriate solvent, likely under an inert atmosphere. The reaction may require a catalyst, such as a palladium complex for cross-coupling reactions.

-

Purification: The crude product would be purified using standard techniques such as column chromatography and recrystallization to obtain the desired 2,2'-(1,3-Propanediyl)bis-pyrene.

-

Characterization: The final product would be characterized by techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Fluorescence Spectroscopy for Excimer Analysis

The study of monomer and excimer fluorescence is crucial for characterizing bis-pyrene systems.

Protocol for Fluorescence Spectroscopy:

-

Sample Preparation:

-

Prepare a stock solution of 2,2'-(1,3-Propanediyl)bis-pyrene in a suitable solvent (e.g., spectroscopic grade cyclohexane).

-

Prepare a series of dilutions to study concentration-dependent effects. For excimer studies, concentrations may range from 10⁻⁶ M to 10⁻³ M.

-

For measurements in the absence of oxygen, the solutions should be deoxygenated by bubbling with an inert gas like argon or nitrogen for a sufficient period.

-

-

Instrumentation:

-

Use a steady-state spectrofluorometer to measure fluorescence emission spectra.

-

Use a time-resolved fluorescence spectrometer (e.g., using time-correlated single-photon counting, TCSPC) to measure fluorescence lifetimes.

-

-

Data Acquisition:

-

**Emission

-

Unveiling the Dynamics of Intramolecular Excimer Formation in Pyrene Dimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrene (B120774), a polycyclic aromatic hydrocarbon, has long captivated the attention of the scientific community due to its unique photophysical properties. One of its most notable characteristics is the formation of an "excimer," an excited-state dimer, which occurs when an excited pyrene molecule interacts with a ground-state counterpart in close proximity. This phenomenon, particularly in covalently linked pyrene dimers, provides a powerful tool for probing molecular conformations and dynamics. This in-depth technical guide elucidates the core principles of intramolecular excimer formation in pyrene dimers, offering a comprehensive resource on the underlying photophysics, experimental methodologies for its investigation, and quantitative data to aid in research and development.

The Photophysics of Pyrene Excimer Formation

The journey from an excited monomer to an excimer is a dynamic process governed by a series of photophysical events. Upon absorption of a photon, a pyrene molecule is promoted to an excited singlet state (S₁). In a pyrene dimer, if the conformation allows for the two pyrene moieties to be in close proximity (typically less than 5 Å), the excited monomer can interact with its ground-state partner to form an excimer.[1] This excimer state is at a lower energy level than the excited monomer state.

The fluorescence emission from the pyrene monomer is characterized by a structured spectrum with distinct vibronic bands, typically observed in the 370-400 nm range.[1] In contrast, the excimer emission is a broad, structureless band that is red-shifted to around 480-500 nm.[1] The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is a key parameter that provides insights into the degree of intramolecular association between the pyrene units.

The kinetics of this process can be described by the Birks scheme, which outlines the various decay pathways for the excited monomer and the formation and decay of the excimer.[2] These pathways include fluorescence from the monomer, non-radiative decay of the monomer, intersystem crossing to the triplet state, and the formation, dissociation, and fluorescence of the excimer.[3]

Quantitative Photophysical Data

The photophysical properties of pyrene and its excimer are highly sensitive to the local environment, including solvent polarity, viscosity, and temperature. The following tables summarize key quantitative data for pyrene monomer and excimer fluorescence.

| Solvent | Monomer Emission Max (nm) | Excimer Emission Max (nm) | Monomer Lifetime (τm, ns) | Excimer Lifetime (τe, ns) | Monomer Quantum Yield (Φm) | Excimer Quantum Yield (Φe) |

| Cyclohexane | ~373, 384, 394 | ~470 | ~400 (deoxygenated) | ~50 | 0.32 | Varies with concentration |

| Toluene | ~374 | ~475 | - | - | - | - |

| Ethanol | - | - | ~100 | ~50 | - | - |

| NMP | ~380-400 | ~475-490 | - | - | - | - |

Note: Lifetimes and quantum yields can vary significantly with concentration, temperature, and the presence of quenchers like oxygen. The data presented are representative values.[3][4][5][6]

Experimental Protocols for Studying Pyrene Excimer Formation

A suite of spectroscopic techniques is employed to characterize the formation and properties of pyrene excimers. Below are detailed methodologies for the key experiments.

Steady-State Fluorescence Spectroscopy

This technique provides information on the relative populations of the monomer and excimer species at equilibrium.

a. Sample Preparation:

-

Prepare a stock solution of the pyrene dimer in a high-purity, spectroscopy-grade solvent.

-

Create a series of dilutions to investigate concentration-dependent effects. Typical concentrations range from 10⁻⁶ M to 10⁻³ M.[3]

-

For measurements requiring the absence of oxygen, deoxygenate the solutions by bubbling with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes or by using the freeze-pump-thaw method.[3][7]

b. Instrumentation and Measurement:

-

Use a calibrated spectrofluorometer.

-

Set the excitation wavelength to a value where pyrene absorbs strongly, typically around 330-345 nm.[8]

-

Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector (e.g., 5 nm).

-

Record the emission spectrum from approximately 350 nm to 650 nm to capture both the monomer and excimer fluorescence.

-

Acquire a blank spectrum of the solvent alone to subtract any background fluorescence.

c. Data Analysis:

-

Correct the emission spectra for the instrument's wavelength-dependent response.

-

Integrate the area under the monomer and excimer emission bands to determine their respective intensities (Im and Ie).

-

Calculate the Ie/Im ratio to quantify the extent of excimer formation.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a powerful technique for measuring the fluorescence lifetimes of the monomer and excimer, providing insights into the kinetics of excimer formation and decay.

a. Sample Preparation:

-

Prepare samples as described for steady-state fluorescence spectroscopy. The concentration should be adjusted to ensure an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.[6]

b. Instrumentation and Measurement:

-

Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser or a flash lamp) with a wavelength suitable for exciting pyrene (e.g., 340 nm or 375 nm).

-

Select the emission wavelength for the monomer (e.g., 375 nm) or excimer (e.g., 480 nm) using a monochromator.

-

Set the instrument parameters, including the time-to-amplitude converter (TAC) range and the constant fraction discriminator (CFD) settings, to appropriately capture the fluorescence decay.

-

Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically >10,000) to ensure good statistical accuracy.

-

Measure the instrument response function (IRF) by scattering the excitation light from a non-fluorescent solution (e.g., a colloidal silica (B1680970) suspension).

c. Data Analysis:

-

Perform deconvolution of the experimental decay curve with the IRF.

-

Fit the decay data to a multi-exponential decay model to extract the fluorescence lifetimes (τ) and their corresponding pre-exponential factors. The monomer decay is often characterized by a decrease in lifetime with increasing concentration, while the excimer decay exhibits a rise time corresponding to its formation.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is used to characterize the ground-state properties of the pyrene dimer and to check for the presence of ground-state aggregates.

a. Sample Preparation:

-

Prepare solutions of the pyrene dimer in a UV-Vis grade solvent at various concentrations.

b. Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a range that covers the pyrene absorption bands (typically 250-400 nm).

-

Use a matched pair of cuvettes, one for the sample and one for the solvent blank.

c. Data Analysis:

-

Examine the absorption spectra for any changes in shape or the appearance of new bands with increasing concentration, which could indicate the formation of ground-state dimers.[9] The absorption spectrum of pyrene typically shows characteristic peaks around 310-350 nm.[9]

Visualizing the Processes

Diagrams are essential for understanding the complex relationships in pyrene excimer formation. The following sections provide Graphviz (DOT language) scripts to generate key diagrams.

Jablonski Diagram for Pyrene Excimer Formation

This diagram illustrates the electronic transitions involved in monomer and excimer fluorescence.

Birks Kinetic Scheme for Excimer Formation

This diagram outlines the kinetic pathways involved in excimer formation and decay.

Experimental Workflow for Pyrene Dimer Analysis

This diagram provides a logical workflow for the experimental characterization of pyrene dimers.

Conclusion

The intramolecular excimer formation in pyrene dimers is a multifaceted phenomenon that offers a sensitive handle to probe molecular structure and dynamics. By leveraging a combination of steady-state and time-resolved fluorescence spectroscopy, researchers can gain valuable insights into the conformational landscape of these systems. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary to effectively utilize pyrene excimer formation as a powerful tool in chemical and biological research, as well as in the development of novel drug delivery systems and diagnostic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Deoxygenation of solutions for transient studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Guide to Design Functional Molecular Liquids with Tailorable Properties using Pyrene-Fluorescence as a Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omlc.org [omlc.org]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Measuring Membrane Fluidity Using 1,3-Di-(2-pyrenyl)propane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity is a critical biophysical parameter that influences a multitude of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound enzymes. Alterations in membrane fluidity have been implicated in various disease states, making its measurement a key aspect of biomedical research and drug development. 1,3-Di-(2-pyrenyl)propane is a fluorescent probe that offers a sensitive and quantitative method for assessing membrane fluidity. This molecule exhibits a unique photophysical property: the formation of an excited-state dimer, or "excimer," which is dependent on the molecular mobility within the lipid bilayer.

The principle of this assay is based on the diffusion-controlled collision of the two pyrene (B120774) moieties of the probe within the membrane. In a highly fluid membrane, the propane (B168953) linker allows for intramolecular interaction between the two pyrene rings upon excitation, leading to the formation of an excimer which fluoresces at a longer wavelength (around 470 nm). Conversely, in a more viscous or rigid membrane, this intramolecular interaction is hindered, and the probe predominantly exhibits monomer fluorescence at shorter wavelengths (around 379-400 nm). The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is therefore directly proportional to the fluidity of the membrane.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for using this compound to measure membrane fluidity.

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | 329 - 350 nm | [1] |

| Monomer Emission Wavelength (λem) | ~379 nm and ~400 nm | [1] |

| Excimer Emission Wavelength (λem) | ~470 nm | [1] |

| Recommended Probe-to-Lipid Molar Ratio | 1:2000 or less | |

| Excimer/Monomer (Ie/Im) Ratio Trend | Increases with increasing membrane fluidity | [2][3] |

Principle of Membrane Fluidity Measurement

The following diagram illustrates the relationship between membrane fluidity and the fluorescence emission of this compound.

Caption: Relationship between membrane fluidity and fluorescence emission.

Experimental Workflow

The following diagram outlines the general workflow for a membrane fluidity assay using this compound.

Caption: General experimental workflow.

Detailed Experimental Protocols

Protocol 1: Preparation of Liposomes and Incorporation of this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.

Materials:

-

Phospholipid(s) of choice (e.g., DPPC for gel phase, DOPC for fluid phase)

-

This compound

-

Buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

-

Nitrogen gas stream

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amount of phospholipid and this compound (at a probe-to-lipid molar ratio of 1:2000) in chloroform in a round-bottom flask.[4]

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid.

-

-

Extrusion:

-

For the formation of unilamellar vesicles of a defined size, subject the hydrated lipid suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

-

Extrude the suspension 10-20 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. Ensure the extrusion is performed at a temperature above the Tm of the lipid.

-

-

Final Liposome Suspension:

-

The resulting suspension contains unilamellar vesicles with the incorporated probe. Store the liposomes at 4°C and use within a few days.

-

Protocol 2: Fluorescence Measurement and Data Analysis

Instrumentation:

-

Fluorometer equipped with a temperature-controlled cuvette holder.

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength to 329 nm.[5]

-

Set the emission scan range from 350 nm to 600 nm.

-

Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to obtain a good signal-to-noise ratio.

-

-

Sample Measurement:

-

Place the liposome suspension in a quartz cuvette.

-

Allow the sample to equilibrate at the desired temperature in the temperature-controlled cuvette holder.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Determine the fluorescence intensity of the monomer peak at ~379 nm (Im).

-

Determine the fluorescence intensity of the excimer peak at ~480 nm (Ie).[5]

-

Calculate the ratio of excimer to monomer fluorescence intensity (Ie/Im).

-

Compare the Ie/Im ratios of different samples to assess relative differences in membrane fluidity. A higher Ie/Im ratio indicates greater membrane fluidity.[2][3]

-

Application in Drug Development

The measurement of membrane fluidity is crucial in various stages of drug development:

-

Drug-Membrane Interactions: Assessing how a drug candidate affects the fluidity of cell membranes can provide insights into its mechanism of action and potential toxicity.

-

Formulation Development: The fluidity of liposomal drug delivery systems can influence drug release rates and stability. This assay can be used to optimize liposome formulations.

-

Disease Modeling: Studying changes in membrane fluidity in disease models can help in understanding disease pathogenesis and identifying potential therapeutic targets.

Troubleshooting

-

Low Signal-to-Noise Ratio: Increase the probe concentration (while staying within the recommended probe-to-lipid ratio), increase the slit widths, or use a more concentrated liposome suspension.

-

Precipitation of Liposomes: Ensure that the buffer conditions (pH, ionic strength) are appropriate for the lipids being used. Avoid prolonged storage.

-

Inconsistent Results: Ensure accurate and consistent preparation of liposomes and probe incorporation. Maintain precise temperature control during measurements.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively utilize this compound to gain valuable insights into the dynamic nature of biological and artificial membranes.

References

- 1. Membrane fluidity assay kit (fluorescent) (ab189819) | Abcam [abcam.com]

- 2. Fluidity of bacterial membrane lipids monitored by intramolecular excimerization of 1.3-di(2-pyrenyl)propane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Escherichia coli membrane fluidity as detected by excimerization of dipyrenylpropane: sensitivity to the bacterial fatty acid profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluidity of sarcoplasmic reticulum membranes investigated with dipyrenylpropane, an intramolecular excimer probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Monitoring Protein Aggregation using 1,3-Di-(2-pyrenyl)propane Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a critical area of study in biopharmaceutical development and neurodegenerative disease research. The formation of protein aggregates can compromise the safety and efficacy of therapeutic proteins and is a hallmark of various pathologies. Monitoring the early stages of protein aggregation is crucial for understanding its mechanisms and for developing effective inhibitors. 1,3-Di-(2-pyrenyl)propane is a fluorescent probe that can be utilized to monitor protein aggregation by exploiting its unique photophysical properties. This non-covalent probe preferentially partitions into hydrophobic environments, such as the exposed hydrophobic patches that become accessible during protein misfolding and subsequent aggregation.

The fluorescence of this compound is characterized by two distinct emission signals: a structured monomer emission and a broad, red-shifted excimer (excited-state dimer) emission. The formation of the excimer is dependent on the close proximity of the two pyrene (B120774) moieties, which is facilitated in viscous or confined environments. As protein aggregation proceeds, the microenvironment around the probe becomes increasingly hydrophobic and viscous, leading to a change in the ratio of excimer to monomer fluorescence intensity (Ie/Im). This ratiometric analysis provides a sensitive measure of the extent of protein aggregation.

Principle of the Assay

The application of this compound for monitoring protein aggregation is based on the following principles:

-

Partitioning into Hydrophobic Environments: In an aqueous solution, the hydrophobic this compound molecules have low solubility. Upon protein aggregation, hydrophobic regions of the protein become exposed, providing a favorable environment for the probe to partition into.

-

Monomer and Excimer Fluorescence: When a pyrene molecule absorbs light, it is excited to a singlet state and can return to the ground state by emitting a photon (monomer fluorescence). If an excited pyrene molecule encounters another ground-state pyrene molecule in close proximity (within ~10 Å), they can form an unstable excited-state dimer called an excimer. The excimer then dissociates, emitting a photon of lower energy (longer wavelength) than the monomer.

-

Environmental Sensitivity: The ratio of excimer to monomer fluorescence intensity (Ie/Im) is highly sensitive to the local concentration and mobility of the probe. In the fluid environment of a native protein's hydrophobic pockets, the propane (B168953) linker allows for conformational flexibility, and both monomer and some excimer fluorescence may be observed. As proteins aggregate, the probe becomes more concentrated and its rotational freedom is restricted within the increasingly viscous and crowded environment of the aggregate core. This favors the formation of excimers, leading to an increase in the Ie/Im ratio.

Quantitative Data

The following table summarizes the key photophysical properties of this compound. Note that the quantum yield and fluorescence lifetime are highly dependent on the solvent environment.

| Parameter | Monomer | Excimer | Reference |

| Excitation Wavelength (λex) | ~345 nm | ~345 nm | [1] |

| Emission Wavelength (λem) | 375 - 400 nm (structured) | ~470 nm (broad) | [1] |

| Fluorescence Quantum Yield (Φf) | Varies with solvent polarity (e.g., higher in non-polar solvents) | Dependent on formation efficiency | |

| Fluorescence Lifetime (τ) | Can be long (>100 ns in some environments) | Typically shorter than the monomer | [2] |

Experimental Protocols

Materials

-

This compound (MW: 444.57 g/mol )

-

Protein of interest

-

Appropriate buffer for the protein (e.g., phosphate-buffered saline, Tris buffer)

-

Spectrofluorometer

-

Quartz cuvettes

-

Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation

Preparation of Reagents

This compound Stock Solution (1 mM):

-

Weigh out 0.445 mg of this compound.

-

Dissolve in 1 mL of anhydrous DMSO or ethanol.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

Protein Solution:

-

Prepare a stock solution of the protein of interest at a known concentration in the desired experimental buffer.

-

Ensure the buffer is filtered and degassed to minimize light scattering.[3]

-

The optimal protein concentration will depend on its aggregation propensity and should be determined empirically. A starting concentration in the range of 1-10 µM is recommended.

Experimental Procedure for Monitoring Protein Aggregation

-

Induction of Aggregation: Induce protein aggregation using a desired method (e.g., thermal stress, chemical denaturation, pH shift, or agitation). A non-aggregating control sample should be run in parallel.

-

Sample Preparation for Fluorescence Measurement:

-

In a microcentrifuge tube, add the protein solution (e.g., 100 µL of a 10 µM solution).

-

Add the this compound stock solution to achieve the desired final concentration. A final probe concentration of 1-5 µM is a good starting point. The final DMSO/ethanol concentration should be kept low (ideally ≤ 1%) to avoid affecting protein stability.

-

Vortex briefly and incubate the mixture at the desired temperature for a set period (e.g., 15-30 minutes) to allow the probe to partition into the protein aggregates. The incubation time may need to be optimized.

-

-

Fluorescence Measurement:

-

Transfer the sample to a quartz cuvette.

-

Place the cuvette in the temperature-controlled sample holder of the spectrofluorometer.

-

Set the excitation wavelength to 345 nm.

-

Record the emission spectrum from 360 nm to 600 nm.

-

Measure the fluorescence intensity of the monomer (Im) at one of its characteristic peaks (e.g., ~375 nm or ~395 nm) and the excimer (Ie) at its maximum (~470 nm).

-

-

Data Analysis:

-

Calculate the ratio of the excimer to monomer fluorescence intensity (Ie/Im).

-

Plot the Ie/Im ratio as a function of time, temperature, or denaturant concentration to monitor the kinetics and extent of protein aggregation.

-

An increase in the Ie/Im ratio is indicative of an increase in protein aggregation.

-

Diagrams

Caption: Workflow for monitoring protein aggregation.

Caption: Assay principle overview.

Troubleshooting

-

High Background Fluorescence: Ensure the buffer and cuvette are clean. Check for light scattering from protein aggregates by measuring the absorbance at a wavelength where neither the protein nor the probe absorbs (e.g., 600 nm).[3]

-

Low Signal: Increase the concentration of the protein or the probe. Optimize the slit widths on the spectrofluorometer to allow more light to pass, but be mindful of potential photobleaching.

-

Photobleaching: If the fluorescence signal decreases over time during measurement, reduce the excitation intensity by narrowing the slit width or using neutral density filters.

-

Probe Precipitation: If the probe comes out of solution, ensure the final concentration of the organic solvent (DMSO or ethanol) is minimal. The probe concentration may also be too high.

Conclusion

The use of this compound offers a sensitive and relatively simple method for monitoring protein aggregation in real-time. By analyzing the ratiometric change in its excimer and monomer fluorescence, researchers can gain valuable insights into the kinetics and extent of aggregation, aiding in the development of stable biotherapeutics and the study of aggregation-related diseases. Careful optimization of experimental conditions is key to obtaining reliable and reproducible data.

References

Application Notes and Protocols: 1,3-Di-(2-pyrenyl)propane as a Fluorescent Probe for Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,3-Di-(2-pyrenyl)propane as a fluorescent probe for the investigation of lipid bilayer properties. This probe is a powerful tool for assessing membrane fluidity, a critical parameter in various biological processes and a key consideration in drug-membrane interactions.

Principle of Action

This compound is a lipophilic molecule containing two pyrene (B120774) moieties linked by a short propane (B168953) chain. When incorporated into a lipid bilayer, the probe's fluorescence properties are highly sensitive to the microenvironment. Upon excitation, an isolated pyrene group emits fluorescence characteristic of the monomer state. However, if an excited-state pyrene molecule encounters a ground-state pyrene molecule within a certain proximity and orientation, they can form an excited-state dimer, known as an excimer , which then fluoresces at a longer wavelength.

In the case of this compound, this excimer formation is an intramolecular process, dependent on the rotational and translational mobility of the pyrene groups at the ends of the propane linker. This mobility is directly influenced by the fluidity of the surrounding lipid acyl chains. In a more fluid, liquid-disordered (Ld) phase, the pyrene moieties can more readily adopt the conformation required for excimer formation, leading to a higher excimer fluorescence intensity. Conversely, in a more viscous, gel-like (solid-ordered, So) phase, the restricted movement hinders excimer formation, resulting in dominant monomer emission.

The ratio of the excimer fluorescence intensity (Ie) to the monomer fluorescence intensity (Im), denoted as the Ie/Im ratio , serves as a quantitative measure of membrane fluidity. A higher Ie/Im ratio indicates a more fluid membrane, while a lower ratio suggests a more rigid membrane environment.

Figure 1: Principle of this compound as a fluidity probe.

Quantitative Data

The fluorescence properties of this compound are dependent on the lipid composition and phase state of the bilayer. The following tables summarize typical spectral characteristics and their response to changes in the membrane environment.

Table 1: Spectral Properties of this compound in Model Lipid Bilayers

| Parameter | Monomer | Excimer | Reference |

| Excitation Wavelength (λex) | ~329 - 345 nm | ~329 - 345 nm | [1] |

| Emission Wavelength (λem) | ~379 nm and ~397 nm | ~480 nm | [1] |

| Stokes Shift | ~50 nm | ~151 nm | Calculated |

Table 2: Representative Ie/Im Ratios of Pyrene-Based Probes in Different Lipid Environments

| Lipid Bilayer Composition | Phase State | Temperature (°C) | Ie/Im Ratio | General Observation | Reference |

| DMPC (Dimyristoylphosphatidylcholine) | Gel (So) | < 24 | Low | Reduced fluidity | [2] |

| DMPC (Dimyristoylphosphatidylcholine) | Liquid Crystalline (Ld) | > 24 | High | Increased fluidity | [2] |

| DPPC (Dipalmitoylphosphatidylcholine) | Gel (So) | < 41 | Low | Reduced fluidity | [] |

| DPPC (Dipalmitoylphosphatidylcholine) | Liquid Crystalline (Ld) | > 41 | High | Increased fluidity | [] |

| POPC (Palmitoyloleoylphosphatidylcholine) | Liquid Crystalline (Ld) | Ambient | High | Fluid membrane | [1] |

| DMPC + 30 mol% Cholesterol | Liquid Ordered (Lo) | > 24 | Lower than pure DMPC (Ld) | Cholesterol induces ordering | [2] |

Note: The exact Ie/Im ratio is dependent on the specific experimental conditions, including probe concentration and instrument settings. The values presented are for illustrative purposes to show trends.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of liposomes, incorporation of the this compound probe, and subsequent fluorescence measurements.

Figure 2: Experimental workflow for membrane fluidity assessment.

Materials

-

This compound (stock solution in a suitable organic solvent like ethanol (B145695) or DMSO)

-

Lipids of choice (e.g., DMPC, DPPC, POPC, with or without cholesterol)

-

Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

-

Hydration buffer (e.g., Tris-HCl or phosphate-buffered saline, pH 7.4)

-

Fluorometer cuvette (quartz)

-

Rotary evaporator

-

Bath sonicator or liposome extruder

Protocol for Liposome Preparation and Probe Incorporation (Thin-Film Hydration Method)

-

Lipid and Probe Mixture Preparation:

-

In a round-bottom flask, add the desired amount of lipid(s) dissolved in chloroform.

-

Add the this compound stock solution to the lipid solution. A typical molar ratio of lipid to probe is between 500:1 and 1000:1 to minimize perturbations to the bilayer.

-

-

Thin Film Formation:

-

Remove the organic solvent using a rotary evaporator under reduced pressure. This will result in a thin, uniform lipid film on the inner surface of the flask.

-

To ensure complete removal of the solvent, further dry the film under a stream of nitrogen gas or in a vacuum desiccator for at least 1-2 hours.

-

-

Hydration:

-

Add the desired volume of hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.

-

Vortex or gently swirl the flask to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Formation of Unilamellar Vesicles (Optional but Recommended):

-

Sonication: Submerge the flask containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear. This will produce small unilamellar vesicles (SUVs).

-

Extrusion: For a more uniform size distribution, pass the MLV suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be performed at a temperature above the lipid's Tm. This will generate large unilamellar vesicles (LUVs).

-

Protocol for Fluorescence Measurements

-

Sample Preparation:

-

Dilute the liposome suspension with the hydration buffer in a quartz cuvette to a final lipid concentration suitable for fluorescence measurements (e.g., 0.1-1 mM).

-

-

Instrument Settings:

-

Set the excitation wavelength of the fluorometer to approximately 340 nm.

-

Set the emission scan range from approximately 360 nm to 600 nm.

-

Adjust the excitation and emission slit widths to obtain an adequate signal-to-noise ratio.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum of the liposome sample.

-

If studying temperature effects, use a temperature-controlled cuvette holder to record spectra at various temperatures. Allow the sample to equilibrate at each temperature before measurement.

-

Data Analysis

-

Determine Monomer and Excimer Intensities:

-

From the recorded emission spectrum, determine the fluorescence intensity of the monomer peak (Im) at approximately 379 nm.

-

Determine the fluorescence intensity of the excimer peak (Ie) at approximately 480 nm.

-

-

Calculate the Ie/Im Ratio:

-

Calculate the ratio of the excimer intensity to the monomer intensity (Ie/Im).

-

-

Interpretation:

-

Compare the Ie/Im ratios between different samples or conditions. An increase in the Ie/Im ratio corresponds to an increase in membrane fluidity, while a decrease indicates a decrease in fluidity.

-

Applications in Research and Drug Development

-

Characterization of Model Membranes: Study the effects of lipid composition (e.g., acyl chain length, saturation, headgroup) and the inclusion of other molecules like cholesterol and proteins on membrane fluidity.[2][]

-

Drug-Membrane Interaction Studies: Assess how pharmaceutical compounds partition into and alter the fluidity of lipid bilayers. This is crucial for understanding drug absorption, distribution, and potential mechanisms of action or toxicity.

-